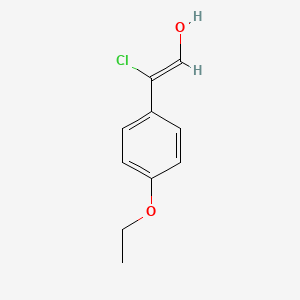
1-(2,6-Dihydroxycyclohexyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dihydroxycyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H14O3 It is characterized by the presence of a cyclohexane ring substituted with two hydroxyl groups at the 2 and 6 positions and an ethanone group at the 1 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one typically involves the hydroxylation of cyclohexanone derivatives. One common method is the catalytic hydrogenation of 1,4-cyclohexanedione followed by selective hydroxylation at the 2 and 6 positions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes where cyclohexanone is subjected to hydroxylation using suitable oxidizing agents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Cyclohexane-1,2,6-trione or cyclohexane-1,2,6-tricarboxylic acid.
Reduction: 1-(2,6-Dihydroxycyclohexyl)ethanol.
Substitution: 1-(2,6-Dialkoxycyclohexyl)ethan-1-one or 1-(2,6-Diacetoxycyclohexyl)ethan-1-one.
Applications De Recherche Scientifique
1-(2,6-Dihydroxycyclohexyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dihydroxycyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethanone group may interact with nucleophilic residues in proteins, leading to covalent modifications. These interactions can modulate biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1-(2,6-Difluorophenyl)ethan-1-one: Differing by the substitution of fluorine atoms instead of hydroxyl groups, this compound exhibits distinct reactivity and applications.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Contains a benzodioxin ring, leading to different chemical properties and uses.
Uniqueness: 1-(2,6-Dihydroxycyclohexyl)ethan-1-one is unique due to its dual hydroxyl and ethanone functionalities, which confer a combination of reactivity and stability. This makes it a versatile compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
70433-50-0 |
|---|---|
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
1-(2,6-dihydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)8-6(10)3-2-4-7(8)11/h6-8,10-11H,2-4H2,1H3 |
Clé InChI |
PSHSTSCQHLHSNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(CCCC1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


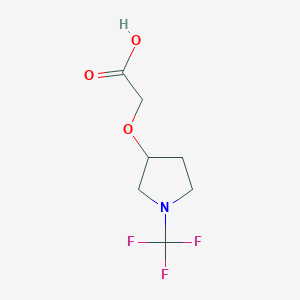
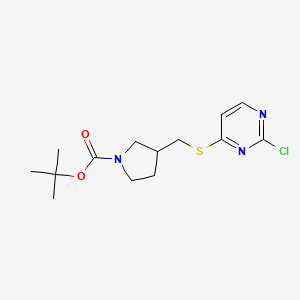

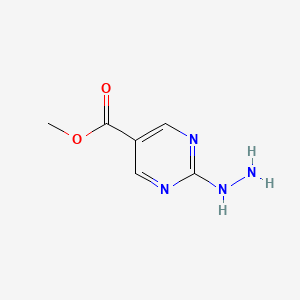
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
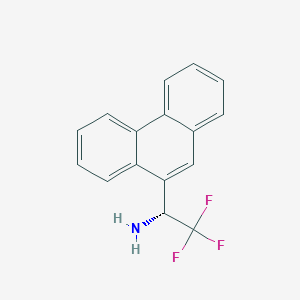
silane](/img/structure/B13949003.png)
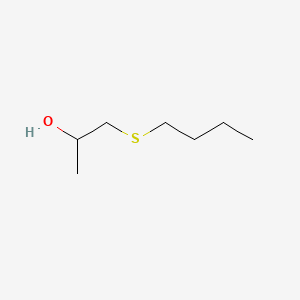
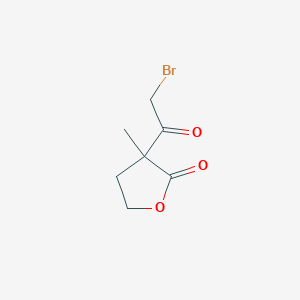
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)

